molecular formula C19H21N3O3 B1433261 N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide CAS No. 1255147-66-0

N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide

Cat. No.: B1433261
CAS No.: 1255147-66-0
M. Wt: 339.4 g/mol
InChI Key: GWYURXGMEYCYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoyloxy group, a morpholin-4-ylmethyl group, and a benzenecarboximidamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyloxy Group: This step involves the esterification of benzoic acid with an appropriate alcohol under acidic conditions.

    Introduction of the Morpholin-4-ylmethyl Group: This step involves the reaction of morpholine with a suitable alkylating agent to introduce the morpholin-4-ylmethyl group.

    Formation of the Benzenecarboximidamide Moiety: This step involves the reaction of aniline derivatives with cyanogen bromide to form the benzenecarboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboxamide
  • N-(benzoyloxy)-4-(piperidin-4-ylmethyl)benzenecarboximidamide
  • N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboxylate

Uniqueness

N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.

Properties

CAS No.

1255147-66-0

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

[(E)-[amino-[4-(morpholin-4-ylmethyl)phenyl]methylidene]amino] benzoate

InChI

InChI=1S/C19H21N3O3/c20-18(21-25-19(23)17-4-2-1-3-5-17)16-8-6-15(7-9-16)14-22-10-12-24-13-11-22/h1-9H,10-14H2,(H2,20,21)

InChI Key

GWYURXGMEYCYPZ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)C(=NOC(=O)C3=CC=CC=C3)N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)/C(=N\OC(=O)C3=CC=CC=C3)/N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=NOC(=O)C3=CC=CC=C3)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide
Reactant of Route 6
Reactant of Route 6
N-(benzoyloxy)-4-(morpholin-4-ylmethyl)benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.